Product packaging for Chlorosulfate(Cat. No.:CAS No. 15181-48-3)

Chlorosulfate

Cat. No.: B8482658
CAS No.: 15181-48-3
M. Wt: 115.52 g/mol
InChI Key: XTHPWXDJESJLNJ-UHFFFAOYSA-M
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Description

Contextual Significance in Modern Chemical Research

In contemporary chemical research, chlorosulfates are highly valued as reactive intermediates for the synthesis of complex organic molecules. Their significance is particularly pronounced in the field of organic synthesis, where they facilitate the introduction of sulfate (B86663) groups and the construction of intricate molecular architectures. researchgate.net

One of the most prominent applications of chlorosulfates is in the synthesis of alkyl and aryl sulfates, which are important in various biological and industrial contexts. For instance, chloromethyl this compound is an excellent reagent for creating chloromethyl esters from carboxylic acids, a transformation that proceeds under mild conditions with high yields. google.com These esters are valuable as intermediates in the synthesis of prodrugs, such as those for β-lactam antibiotics and phosphonates, which can exhibit enhanced bioavailability. google.comgoogle.com

The reactivity of chlorosulfates has also been harnessed in the development of novel synthetic methodologies. Recent research has demonstrated their use in complex cascade reactions to produce sultones, which are sulfur-based analogs of lactones. cdnsciencepub.com These reactions can proceed under mild thermal conditions without the need for metal catalysts, showcasing the inherent reactivity of the this compound group. cdnsciencepub.comwikipedia.org Furthermore, researchers have developed palladium-catalyzed cross-coupling reactions using aryl chlorosulfates as synthons for the [SO₂Cl]⁺ group, enabling the synthesis of arylsulfonyl chlorides and sulfonamides with high regioselectivity and functional group tolerance. mit.edu

In carbohydrate chemistry, chlorosulfates serve as key intermediates. The reaction of sugars with reagents like sulfuryl chloride produces this compound esters, which can then be converted into chlorodeoxy sugars through nucleophilic substitution. acs.orgcdnsciencepub.com This methodology is crucial for the synthesis of modified sugars used in biochemical studies and drug development. The reactivity of the this compound group as a leaving group is a key factor in these transformations. cdnsciencepub.com

The table below summarizes some of the key applications of chlorosulfates in modern chemical research.

Application AreaSpecific UseExample Reagent(s)
Organic Synthesis Reagents for alkylation and esterification. google.comChloromethyl this compound
Prodrug Synthesis Formation of enzymatically labile esters. google.comChloromethyl this compound
Heterocyclic Chemistry Precursors in metal-free cascade reactions to form sultones. cdnsciencepub.comAlkyne-containing chlorosulfates
Catalysis Reagents in Pd-catalyzed synthesis of sulfonyl chlorides. mit.eduPhenyl this compound
Carbohydrate Chemistry Intermediates for the synthesis of chlorodeoxy sugars. acs.orgcdnsciencepub.comSugar chlorosulfates

Historical Trajectories in this compound Synthesis and Reactivity Studies

The history of this compound chemistry is intrinsically linked to the discovery and study of its parent acid, chlorosulfuric acid. In 1854, the English chemist Alexander William Williamson first synthesized chlorosulfuric acid, a discovery that helped to disprove the prevailing theory that sulfuric acid was a simple compound of water and sulfur trioxide. wikipedia.orgwikipedia.org This laid the groundwork for the eventual synthesis and investigation of its esters, the chlorosulfates.

Early synthetic routes to alkyl chlorosulfates were summarized in a seminal 1970 review by Erwin Buncel. researchgate.netgoogle.com These foundational methods included the reaction of alcohols with sulfuryl chloride, the alkylation of chlorosulfonic acid, and the reaction of alkyl sulfites with chlorine. google.com For example, the reaction of an alcohol with sulfuryl chloride, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct, became a standard laboratory-scale preparation. google.com Another established method involved the insertion of sulfur trioxide into a carbon-chlorine bond, such as the reaction of SO₃ with ethyl chloride to yield ethyl this compound. google.com

The table below outlines some of the classical methods used for the synthesis of chlorosulfates.

Synthesis MethodReactantsGeneral Comments
Alcohol with Sulfuryl Chloride ROH + SO₂Cl₂Common laboratory method; often uses a base (e.g., pyridine). google.com
Alkylation of Chlorosulfonic Acid R-X + HSO₃ClAn alternative route for certain alkyl groups. google.com
SO₃ Insertion R-Cl + SO₃Used for simple alkyl chlorides, though reported yields were not always high. google.com
Chlorination of Sulfites (RO)₂SO + Cl₂A less common but historically noted method. google.com

The reactivity of these compounds also garnered early interest. Initial studies on the hydrolysis of methyl this compound in water revealed complex reaction pathways, yielding products like methanol, alkyl chloride, and hydrogen sulfate. cdnsciencepub.com These early experiments were often conducted under vigorous, heterogeneous conditions. cdnsciencepub.com Subsequent work by researchers such as H. K. Hall and E. Buncel in the mid-20th century provided a more nuanced understanding of their solvolysis mechanisms under homogeneous conditions, establishing that the primary reaction is a simple hydrolysis to the corresponding alcohol, HCl, and sulfuric acid. cdnsciencepub.com These mechanistic studies, particularly on the hydrolysis of primary alkyl chlorosulfates, were crucial in characterizing them as potent alkylating agents where the nucleophile attacks the carbon atom. cdnsciencepub.comcdnsciencepub.com

A significant area of historical application was in carbohydrate chemistry. In the 1960s, studies by Jennings and Jones demonstrated that reacting sugars with sulfuryl chloride formed this compound intermediates, which could be selectively displaced by chloride ions to produce chlorodeoxy sugars. cdnsciencepub.comcapes.gov.br This work highlighted the exceptional leaving group ability of the this compound moiety and established a foundational method for the chemical modification of sugars. cdnsciencepub.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula ClO3S- B8482658 Chlorosulfate CAS No. 15181-48-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15181-48-3

Molecular Formula

ClO3S-

Molecular Weight

115.52 g/mol

InChI

InChI=1S/ClHO3S/c1-5(2,3)4/h(H,2,3,4)/p-1

InChI Key

XTHPWXDJESJLNJ-UHFFFAOYSA-M

Canonical SMILES

[O-]S(=O)(=O)Cl

Origin of Product

United States

Synthetic Methodologies for Chlorosulfate Compounds

Direct Synthesis Routes and Catalytic Approaches

Direct synthesis and catalytic methods offer various pathways to chlorosulfate compounds, primarily through reactions involving halogenated methane (B114726) derivatives and sulfur trioxide.

Synthesis via Halogenated Methane Derivatives

The synthesis of chlorosulfates from halogenated methane derivatives is a notable method. For instance, chloromethyl this compound (CMCS) can be produced from the reaction of liquid sulfur trioxide (SO₃) with dichloromethane (B109758) (CH₂Cl₂). nih.gov This reaction involves the insertion of SO₃ into the carbon-chlorine (C-Cl) bonds. nih.gov The process, however, is typically slow. nih.govresearchgate.net

Another approach involves the reaction of chloroiodomethane (B1360106) (CH₂ClI) with chlorosulfonic acid (HSO₃Cl). This method is considered highly efficient, achieving a 92% solution yield and high purity (>99 GC area %) for CMCS. researchgate.net The process capitalizes on the oxidative capacity of chlorosulfonic acid to convert the iodide byproduct into iodate (B108269), which prevents the decomposition of the desired chloromethyl this compound product. researchgate.net

Sulfur Trioxide Insertion Reactions

The insertion of sulfur trioxide (SO₃) into the C-Cl bonds of chlorinated methanes is a fundamental reaction for synthesizing chlorosulfates. nih.gov The reaction between liquid γ-SO₃ and CH₂Cl₂ at room temperature yields chloromethyl this compound (CMCS) and methylene (B1212753) bis(this compound) (MBCS). nih.govresearchgate.net Without a catalyst, this reaction proceeds slowly, with reported yields for CMCS being around 30-35% after distillation. nih.gov The reaction is exothermic and can be controlled by cooling. google.com The ratio of CMCS to MBCS in the product mixture is approximately 2:1. nih.govresearchgate.net

The reaction mechanism is believed to involve the formation of zwitterionic molecular complexes between SO₃ and CH₂Cl₂ in various stoichiometries (1:1, 2:1, etc.). nih.govresearchgate.net These complexes are then activated for nucleophilic attack. nih.govresearchgate.net In addition to the main products, transient species identified as chloromethyl chloropolysulfates are also formed, which later decompose to yield more CMCS and MBCS. nih.govresearchgate.net

Catalytic Pathways for this compound Preparation (e.g., Boron-Containing Catalysts)

The slow reaction rate of SO₃ with CH₂Cl₂ can be significantly increased by using a catalyst. nih.govresearchgate.net Trimethyl borate (B1201080) has been identified as an effective catalyst for this reaction. nih.govresearchgate.netrsc.org The addition of catalytic amounts of trimethyl borate makes the insertion of SO₃ into the C-Cl bonds rapid. nih.govresearchgate.net The catalytic effect is first order in the catalyst and approximately third order in SO₃. nih.govresearchgate.netrsc.org

The proposed mechanism for the catalyzed reaction involves the boron-containing catalyst activating the zwitterionic complexes formed between SO₃ and CH₂Cl₂. nih.govresearchgate.net This activation facilitates a nucleophilic attack at the carbon atom by the negatively charged oxygen of another zwitterion. nih.govresearchgate.netrsc.org A similar catalytic mechanism is proposed for the subsequent conversion of CMCS into MBCS. nih.govresearchgate.net Another boron-based catalyst, boron tribromide, has also been used in the reaction of fuming sulfuric acid with dichloromethane to prepare methyl dichlorosulfonate. chemicalbook.com

Preparative Methods for Specific this compound Derivatives

Specific methodologies have been developed for the synthesis of alkyl and aryl this compound derivatives, catering to their distinct chemical properties and applications.

Alkyl this compound Synthesis

Alkyl chlorosulfates are commonly prepared by the reaction of an appropriate alcohol with sulfuryl chloride (SO₂Cl₂). tandfonline.com They are also synthesized through the reaction of sulfur trioxide with alkyl halides. For example, reacting 1,2-dichloroethane (B1671644) with SO₃ yields this compound ClCH₂CH₂OSO₂Cl. google.com

Chloromethyl this compound is a particularly useful reagent for synthesizing chloromethyl esters of compounds like β-lactam antibiotics. google.comtandfonline.com The reaction of n-propyl alcohol with sulfuryl chloride is another example of alkyl this compound synthesis. cdnsciencepub.com The synthesis of α-chloroethyl this compound can be achieved by reacting 1-chloro-1-iodoethane (B1610347) with chlorosulfonic acid in dichloromethane. tandfonline.com

Starting Material(s)ProductReagents/ConditionsYieldReference
Dichloromethane, Sulfur TrioxideChloromethyl this compound, Methylene bis(this compound)Trimethyl borate (catalyst)30-35% (isolated CMCS) nih.govresearchgate.net
Chloroiodomethane, Chlorosulfonic AcidChloromethyl this compoundInert atmosphere, 0°C to room temp.92% (solution yield) researchgate.net
1-Chloro-1-iodoethane, Chlorosulfonic Acidα-Chloroethyl this compoundDichloromethane, ice-cold25.6% tandfonline.com
Alcohol, Sulfuryl ChlorideAlkyl this compoundGeneral method- tandfonline.com

Aryl this compound Synthesis

The synthesis of aryl sulfates can be achieved by reacting phenols with 2,2,2-trichloroethyl this compound (TCECS) in the presence of triethylamine (B128534) (NEt₃), which yields TCE-protected aryl sulfate (B86663) esters in high yields. researchgate.net These protected esters can then be deprotected under neutral conditions. researchgate.net

Another method involves the reaction of phenols with sulfuryl chloride (SO₂Cl₂) and pyridine (B92270) at low temperatures (-78 °C) to produce phenyl this compound. nih.gov Additionally, a palladium-catalyzed method has been developed for preparing arylsulfonyl chlorides from arylboronic acids and phenyl this compound. nih.gov A more recent approach utilizes 2,4,6-trichlorophenyl this compound (TCPC) with organozinc reagents to synthesize aryl and heteroaryl sulfonyl chlorides without the need for a transition-metal catalyst. acs.orgnih.gov

Starting Material(s)ProductReagents/ConditionsYieldReference
Phenols, 2,2,2-Trichloroethyl this compound (TCECS)TCE-protected aryl sulfate estersTriethylamine (NEt₃)High researchgate.net
Phenol (B47542), Sulfuryl Chloride (SO₂Cl₂)Phenyl this compoundPyridine, -78 °C- nih.gov
Arylboronic Acids, Phenyl this compoundArylsulfonyl chloridesPalladium catalyst- nih.gov
(Hetero)arylzinc reagents, 2,4,6-Trichlorophenyl this compound (TCPC)(Hetero)aryl sulfonyl chloridesNo transition-metal catalyst- acs.orgnih.gov

Chloromethyl this compound (CMCS) Production

Chloromethyl this compound (CMCS) is a versatile reagent used for chloromethylation. acs.org Several methods for its synthesis have been developed over the years.

One of the earliest reported methods involves the reaction of paraformaldehyde with chlorosulfonic acid at high temperatures (greater than 80°C), though this method results in low yields of about 30%. acs.org Another early approach utilized the reaction of chloromethyl chloroformate with chlorosulfonic acid, which also required high temperatures but offered improved yields. acs.orgrsc.org Refluxing bromochloromethane (B122714) with chlorosulfonic acid has also been explored, but this too resulted in low yields of CMCS. acs.org

A more contemporary and efficient method involves the reaction of liquid sulfur trioxide (γ-SO₃) with dichloromethane (CH₂Cl₂). researchgate.netrsc.org This reaction is typically slow but can be significantly accelerated by using a catalytic amount of trimethyl borate. researchgate.netrsc.org The primary products are CMCS and methylene bis(this compound) (MBCS), with typical isolated yields of CMCS being around 30–35%. researchgate.netrsc.org

Another catalytic approach involves the use of fuming sulfuric acid and a boron tribromide catalyst with dichloromethane. chemicalbook.com This method, conducted at 20-30°C for 4 hours, can produce CMCS, although it is a byproduct in the synthesis of methyl dichlorosulfonate. chemicalbook.com

A highly efficient and scalable process has been developed using chloroiodomethane and chlorosulfonic acid. acs.org This method achieves a 92% solution yield and high purity of over 99% (as determined by gas chromatography). acs.org The process relies on the oxidation of iodide by chlorosulfonic acid to drive the reaction to completion, with the resulting iodine byproduct being oxidized and removed as iodate to prevent decomposition of the CMCS product. acs.org

Reactants Reagents/Catalysts Conditions Yield of CMCS Reference
ParaformaldehydeChlorosulfonic Acid>80°C~30% acs.org
Chloromethyl ChloroformateChlorosulfonic AcidHigh TemperatureImproved Yield acs.orgrsc.org
BromochloromethaneChlorosulfonic AcidRefluxLow Yield acs.org
DichloromethaneLiquid Sulfur Trioxide (γ-SO₃)Trimethyl Borate (catalyst)30-35% researchgate.netrsc.org
DichloromethaneFuming Sulfuric AcidBoron Tribromide (catalyst)12% (byproduct) chemicalbook.com
ChloroiodomethaneChlorosulfonic Acid-92% (solution yield) acs.org

Sugar this compound Synthesis

The synthesis of this compound derivatives of sugars is a key step in the preparation of various functionalized carbohydrates, including chlorodeoxy sugars.

A general method for producing sugar chlorosulfates involves reacting an alcohol, in this case, a sugar, with sulfuryl chloride in the presence of a base like pyridine. google.comcdnsciencepub.com This reaction is typically carried out in a solvent such as chloroform (B151607). cdnsciencepub.com For example, methyl β-D-glucopyranoside can be treated with sulfuryl chloride and pyridine in chloroform to yield the corresponding this compound derivative. cdnsciencepub.com This method can lead to fully substituted pyranose derivatives containing both this compound and chlorodeoxy groups. cdnsciencepub.com The formation of chlorodeoxy groups occurs through the nucleophilic displacement of reactive this compound groups by chloride ions. cdnsciencepub.com

The reaction of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose with phenyl this compound has been used to introduce a protected sulfate group. researchgate.net Another approach involves the reaction of an alcohol with sulfuryl chloride in the presence of a tertiary or heterocyclic amine base in solvents like toluene, t-butyl methyl ether, or tetrahydrofuran (B95107) to produce a this compound intermediate. google.com This intermediate can be stabilized by an aqueous wash or treatment with a base. google.com

Displacement of the this compound group by other nucleophiles such as bromide, azide, and acetate (B1210297) has also been demonstrated, providing a route to other sugar derivatives. rsc.org For instance, methyl 4,6-O-benzylidene-β-D-glucopyranoside 2,3-bisthis compound can react with nucleophiles to displace the this compound esters. rsc.org

Sugar Substrate Reagents Solvent Product Type Reference
Reducing sugars and their methyl glycopyranosidesSulfuryl chloride, PyridineChloroformChlorodeoxy and this compound derivatives cdnsciencepub.com
1,2:5,6-di-O-isopropylidene-α-D-glucofuranosePhenyl this compound-Protected sugar sulfate researchgate.net
2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranoseSulfuryl chloride, PyridineTolueneThis compound intermediate google.com
Methyl 4,6-O-benzylidene-β-D-glucopyranosideSulfuryl chloride, Pyridine-Bisthis compound derivative rsc.org

Ionic Liquid this compound Preparation (e.g., 1-Methylimidazolium (B8483265) this compound)

A notable example of an ionic liquid containing a this compound anion is 1-methylimidazolium this compound ([HMIm]SO₃Cl). This compound has been synthesized and characterized as having dual Brønsted-Lewis acidity. researchgate.net

The synthesis involves the chlorosulfonation of 1-methylimidazole. researchgate.netresearchgate.net Research has confirmed through X-ray crystallography and various NMR spectroscopy techniques (¹H, ¹³C, ¹⁷O, and ¹⁵N–¹H HSQC) that the primary product of this reaction is indeed 1-methylimidazolium this compound, [HMIm]⁺[SO₃Cl]⁻. researchgate.netresearchgate.net This corrected an earlier assumption that the product was 1-methyl-3-sulfonic acid imidazolium (B1220033) chloride. researchgate.netresearchgate.net

Reactant Reagent Product Key Finding Reference
1-MethylimidazoleChlorosulfonic Acid1-Methylimidazolium this compound ([HMIm]SO₃Cl)Confirmed structure is [HMIm]⁺[SO₃Cl]⁻, not a zwitterionic salt. Possesses dual Brønsted-Lewis acidity. researchgate.netresearchgate.net

Chromyl this compound Synthesis

Chromyl this compound, CrO₂(SO₃Cl)₂, can be prepared through the solvolytic reaction of either chromyl chloride (CrO₂Cl₂) or chromium trioxide (CrO₃) with an excess of chlorosulfuric acid (HSO₃Cl). scribd.comebook.de Studies have shown that dissolving potassium chromate (B82759) (K₂CrO₄) or potassium dichromate (K₂Cr₂O₇) in chlorosulfuric acid also yields a reddish-orange solution characteristic of CrO₂(SO₃Cl)₂. scribd.com

Theoretical studies using density functional theory (DFT) have investigated the structure of chromyl this compound, predicting two stable structures with C₂ symmetry in the gas phase. scribd.com These calculations help in understanding the coordination of the this compound ligands, which can be either monodentate or bidentate. scribd.comebook.de

Starting Material Reagent Product Reference
Chromyl Chloride (CrO₂Cl₂)Chlorosulfuric Acid (HSO₃Cl)Chromyl this compound (CrO₂(SO₃Cl)₂) scribd.comebook.de
Chromium Trioxide (CrO₃)Chlorosulfuric Acid (HSO₃Cl)Chromyl this compound (CrO₂(SO₃Cl)₂) scribd.comebook.de
Potassium Chromate (K₂CrO₄)Chlorosulfuric Acid (HSO₃Cl)Chromyl this compound (CrO₂(SO₃Cl)₂) scribd.com
Potassium Dichromate (K₂Cr₂O₇)Chlorosulfuric Acid (HSO₃Cl)Chromyl this compound (CrO₂(SO₃Cl)₂) scribd.com

Chlorine this compound Synthesis

Chlorine this compound (ClOSO₂Cl) is synthesized from the reaction of sulfur trioxide (SO₃) with chlorine. While detailed synthetic procedures are less commonly cited in the provided context, the interaction of sulfur oxides and chlorine is well-established. For example, sulfur dioxide reacts with chlorine in the presence of a catalyst like charcoal to form sulfuryl chloride (SO₂Cl₂). doubtnut.com The direct reaction of sulfur trioxide with chlorine is a plausible route to chlorine this compound, though specific conditions and yields are not detailed in the search results. The reaction between sulfur trioxide and sodium chloride at elevated temperatures (220-444°C) has been shown to produce sulfur dioxide and chlorine in equivalent proportions. acs.org

Reaction Mechanisms and Chemical Reactivity of Chlorosulfate Compounds

Nucleophilic Displacement Pathways Involving Chlorosulfate Moieties

Nucleophilic substitution reactions involving chlorosulfates can proceed through several distinct mechanistic pathways, primarily centered on either the carbon or the sulfur atom of the this compound ester.

A predominant reaction pathway for alkyl chlorosulfates is the nucleophilic displacement at the carbon atom bonded to the this compound group. cdnsciencepub.com This process typically follows a bimolecular nucleophilic substitution (SN2) mechanism. cdnsciencepub.comcdnsciencepub.com In this pathway, a nucleophile attacks the carbon center, leading to the displacement of the entire this compound moiety (-OSO₂Cl) as a leaving group. cdnsciencepub.comresearchgate.netnih.gov

This mechanism is particularly common in reactions with anionic nucleophiles such as halide or acetate (B1210297) ions. researchgate.netnih.govrsc.org For example, chloromethyl this compound (CMCS) reacts rapidly with halide ions to produce the corresponding chloromethyl halide (ClCH₂X). researchgate.netnih.gov The reaction is often facilitated in homogeneous solutions or under phase-transfer catalysis (PTC) conditions. researchgate.netnih.govresearchgate.net Studies on the hydrolysis of primary alkyl chlorosulfates, such as n-propyl this compound, in aqueous dioxane support a rate-determining displacement by a nucleophile on the carbon atom. cdnsciencepub.com The kinetic solvent isotope effect for the hydrolysis of primary alkyl chlorosulfates is significantly lower than that for sulfonyl chlorides, resembling the values found for the hydrolysis of alkyl halides, which suggests a reduced but present nucleophilic interaction at the carbon in the transition state. cdnsciencepub.com

Alternatively, nucleophilic attack can occur at the electrophilic sulfur atom of the this compound group. cdnsciencepub.com In this mechanism, the sulfur-chlorine bond is the target of the nucleophile, resulting in the displacement of the chloride ion. researchgate.netnih.gov This pathway leads to the formation of a new sulfate (B86663) ester derivative.

Evidence for sulfur-centered attack has been observed in specific cases, contrasting with the more common carbon-centered displacement. researchgate.netnih.gov For instance, the reaction of chloromethyl this compound (CMCS) with sodium phenoxide in tetrahydrofuran (B95107) is suggested to proceed via nucleophilic displacement of the sulfur-bound chloride. researchgate.netnih.gov Similarly, in aprotic organic solvents, the reaction of the enolate of acetoacetate (B1235776) with CMCS results in chlorination of the active methylene (B1212753) group, a process that proceeds by the enolate attacking the chlorine atom bound to the sulfonyl group. researchgate.net Early mechanistic considerations also evaluated the possibility of attack on sulfur, with chloride being a much better leaving group than alkoxide, making the latter unlikely. cdnsciencepub.com

The competition between carbon-centered and sulfur-centered nucleophilic attack is highly dependent on the characteristics of the nucleophile and the reaction conditions. cdnsciencepub.comresearchgate.net Generally, "hard" nucleophiles, such as halide ions, preferentially attack the "harder" electrophilic carbon center. researchgate.net In contrast, certain "softer" or more sterically demanding nucleophiles may favor attack at the sulfur atom or the sulfur-bound chlorine. researchgate.netresearchgate.net

The reaction environment also plays a critical role in directing the mechanistic pathway. A notable difference is observed between reactions in anhydrous solvents and those under phase-transfer catalysis (PTC). researchgate.net For example, while sodium aryloxides react with methylthis compound with substantial sulfur attack in anhydrous solvents, the reaction shifts to carbon attack under PTC conditions. researchgate.net Similarly, the condensation of CMCS with alkyl 1,3-keto esters under PTC conditions leads to products derived from carbon-centered attack (chloromethylation). researchgate.net However, in aprotic organic solvents, the same reactants can favor sulfur-centered attack, leading to chlorination. researchgate.net The reactivity of chloromethyl this compound (CMCS) has been compared in competitive experiments with methylene bis(this compound) (MBCS) and methyl this compound (MCS), showing a reactivity order of MCS > MBCS > CMCS. researchgate.netnih.gov

NucleophileReaction ConditionsPrimary Site of AttackOutcome
Halide Ions (X⁻)Homogeneous solution (CD₃CN) or PTC (CDCl₃/H₂O)CarbonNucleophilic displacement of the this compound group to form ClCH₂X. researchgate.netnih.gov
Acetate Ions (AcO⁻)Homogeneous solution (CD₃CN) or PTC (CDCl₃/H₂O)CarbonNucleophilic displacement of the this compound group. researchgate.netnih.gov
Sodium PhenoxideTetrahydrofuran (THF)SulfurNucleophilic displacement of the sulfur-bound chloride. researchgate.netnih.gov
Enolate of AcetoacetateAprotic Organic SolventSulfur (at Chlorine)Chlorination of the active methylene group. researchgate.net
Enolate of AcetoacetatePhase-Transfer Catalysis (PTC)CarbonChloromethylation followed by sequential reactions. researchgate.net
PyrrolidineAqueous DioxaneCarbonNucleophilic displacement of the this compound group. cdnsciencepub.com
Water (Hydrolysis)Aqueous DioxaneCarbonSolvolytic displacement of the this compound group. cdnsciencepub.comcdnsciencepub.com

The this compound group (-OSO₂Cl) is recognized as an effective leaving group in nucleophilic substitution reactions. cdnsciencepub.com During carbon-centered nucleophilic attack, the entire this compound anion (OSO₂Cl⁻) departs. cdnsciencepub.com The stability of this composite anion is supported by the existence of stable salts like NaSO₃Cl. cdnsciencepub.com

The efficiency of the this compound group is comparable to other sulfonate esters, which are known to be excellent leaving groups. rsc.org The reactivity in substitution reactions often correlates with the leaving group's ability, and studies have shown that yields of subsequent reactions can increase with improved leaving group ability, in an order that includes tosylates, chlorosulfates, and the highly reactive triflates. rsc.org The conversion of alcohols first to this compound esters and then to other derivatives, such as imidazole-1-sulfonates, is a strategy used in carbohydrate chemistry to facilitate nucleophilic substitution. nih.gov This highlights the role of the this compound as a readily displaceable unit, making it a useful intermediate for activating hydroxyl groups toward substitution. nih.gov

Mechanistic Divergence Based on Nucleophile Characteristics

Complex Cascade and Rearrangement Reactions

Beyond simple substitution, chlorosulfates can engage in complex reaction cascades, often initiated under thermal conditions without the need for additional reagents. nih.govuniovi.es

Certain this compound derivatives, particularly those containing unsaturated functionalities like alkynes, can undergo unusual thermal eliminations that lead to significant skeletal rearrangements. nih.govuniovi.es These reactions proceed without any added reagents or catalysts and are initiated simply by heating. nih.govuniovi.esresearchgate.net

A notable example is the thermal conversion of alkyne-containing chlorosulfates into sultones (cyclic sulfonates). nih.govuniovi.es This transformation is not a simple elimination but a complex cascade of counterintuitive steps. nih.gov Computational studies support a mechanism that can involve an intramolecular elimination (Eᵢ mechanism), which is a type of pericyclic syn elimination occurring via a cyclic transition state. uniovi.eswikipedia.org In the formation of sultones, the process may involve a google.comresearchgate.net-sigmatropic shift of the this compound group, followed by an intramolecular elimination to form a non-conjugated enyne intermediate, which then undergoes further reaction to yield the final sultone product. uniovi.es

Another documented thermal cascade involves the transformation of specific this compound derivatives into spirocarbocyclic compounds. uniovi.es This process features an unusual thermal elimination of the this compound group, a ring-expansion reaction, and a subsequent cationic cyclization, demonstrating the intricate reactivity of these compounds under thermal stress. uniovi.es

Intramolecular Ring Expansion Reactions

This compound derivatives, particularly those containing alkyne functionalities, exhibit a notable capacity for undergoing complex cascade reactions initiated by intramolecular ring expansion. uniovi.esuniovi.esnih.gov These transformations are typically thermally induced and proceed without the necessity of external reagents or catalysts. uniovi.esnih.gov

A significant application of this reactivity is the synthesis of bicyclic fused sultones. uniovi.es In a representative process, heating alkyne-containing chlorosulfates triggers a complex skeletal rearrangement. uniovi.esnih.gov The initial step involves a ring expansion, which is effectively an alkyl shift. This process has been successfully applied to generate sultones fused to a variety of ring sizes, including common six-membered rings, medium-sized seven- and eight-membered rings, and even nine-membered macrocycles. uniovi.es The reaction's operational simplicity, requiring only thermal activation, makes it a valuable method for constructing complex sulfur heterocycles. nih.gov

Table 1: Synthesis of Fused Sultones via this compound Ring Expansion
Starting Ring SizeResulting Fused Ring SystemProduct TypeReference
5-membered6-memberedBicyclic Sultone uniovi.es
6-membered7-memberedBicyclic Sultone uniovi.es
7-membered8-memberedBicyclic Sultone uniovi.es
8-membered9-memberedBicyclic Sultone uniovi.es

Another key transformation driven by this principle is the synthesis of spirocarbocycles. uniovi.es Similar to sultone formation, the process begins with a thermal, uncatalyzed ring expansion of a this compound derivative to generate a reactive cationic intermediate. uniovi.esresearchgate.net

Cationic Cyclization Mechanisms

Following the initial ring expansion, the resulting cationic intermediates from this compound precursors can be trapped intramolecularly, leading to the formation of cyclic structures. uniovi.es This cascade of a ring-expansion followed by a cationic cyclization provides a powerful strategy for synthesizing complex molecular architectures like spirocarbocycles. uniovi.esacs.org

The mechanism involves the thermal elimination of the this compound group, which facilitates a ring-expansion to form a carbocation. uniovi.es In substrates containing a suitably positioned alkyne, this cation is then intercepted by the alkyne's π-system. uniovi.esresearchgate.net This intramolecular attack results in the formation of an alkenyl cation, which, in the presence of a halide source, cyclizes to afford the final spirocarbocyclic product. uniovi.es The entire intricate rearrangement occurs simply by heating a solution of the starting this compound, highlighting its operational simplicity. uniovi.esacs.org

For this compound derivatives that contain an aromatic ring instead of an alkyne, a similar cationic cyclization can occur. The cation generated after the ring expansion can engage in a Friedel-Crafts-type reaction, cyclizing onto the aromatic ring to yield aromatic-fused spirocarbocycles. uniovi.es

Pericyclic Reaction Considerations

While cationic pathways are plausible, detailed mechanistic studies, supported by Density Functional Theory (DFT) calculations, have proposed an alternative, concerted mechanism for some this compound rearrangements. uniovi.es This alternative pathway avoids charged intermediates and is classified as a pericyclic reaction. uniovi.esmsu.eduwikipedia.org Pericyclic reactions are characterized by a cyclic transition state where bond breaking and formation occur simultaneously. msu.eduwikipedia.org

In the thermal conversion of certain alkyne-containing chlorosulfates to enyne derivatives (precursors to sultones), a conventional cationic mechanism was considered but deemed less likely based on the observed product regioselectivity. uniovi.es This led to the proposal of a complex pericyclic mechanism involving two simultaneous events: a uniovi.esrsc.org-sigmatropic rearrangement of the this compound group and a uniovi.escdnsciencepub.com-alkyl shift corresponding to the ring expansion. uniovi.es

This combined process is described as an unprecedented type of "combined" pericyclic reaction and can also be viewed as an atypical formal type I dyotropic rearrangement. uniovi.es In a typical dyotropic rearrangement, two sigma bonds migrate simultaneously; the atypical nature here lies in the this compound group migrating via a uniovi.esrsc.org-shift instead of a more common uniovi.escdnsciencepub.com-shift. uniovi.es Following this concerted rearrangement, the newly formed this compound intermediate can undergo an intramolecular elimination (Ei) to yield the final product. uniovi.es This type of elimination is well-known for sulfoxides but had not been reported for chlorosulfates, adding another novel aspect to their reactivity. uniovi.es

Reaction Kinetics and Mechanistic Elucidation Studies

The study of reaction kinetics is crucial for understanding the underlying mechanisms of this compound reactions. By examining the factors that influence reaction rates, such as the role of the solvent, catalyst, and reactant concentrations, a clearer picture of the transition states and intermediates can be developed.

Rate-Determining Steps in Hydrolysis Reactions

To distinguish between these possibilities, the temperature dependence of the hydrolysis rates for several primary alkyl chlorosulfates (methyl, ethyl, β-chloroethyl, and β-methoxyethyl) was investigated. cdnsciencepub.comcdnsciencepub.com The heat capacity of activation (ΔC‡p) is particularly sensitive to the charge development in the transition state. The observed values for methyl, ethyl, and β-chloroethyl this compound were found to be in the range of -50 to -60 cal deg⁻¹ mol⁻¹, similar to values seen for sulfonyl chlorides, which are known to hydrolyze via mechanisms with significant charge separation. cdnsciencepub.comcdnsciencepub.com

However, kinetic solvent isotope effects were found to be significantly lower than those for the sulfonyl chloride series, aligning more closely with the hydrolysis of alkyl halides. cdnsciencepub.com Ultimately, the analysis suggests that for the hydrolysis of these primary alkyl chlorosulfates in water, the degree of nucleophilic participation by the solvent in the transition state is minimal. cdnsciencepub.com

Table 2: Activation Parameters for the Hydrolysis of Primary Alkyl Chlorosulfates in Water
CompoundΔH‡ (cal/mol)ΔS‡ (cal/deg/mol)ΔC‡p (cal/deg/mol)Reference
Methyl this compound20,4401.9-50 cdnsciencepub.com
Ethyl this compound21,3002.1-55 cdnsciencepub.com
β-Methoxyethyl this compound22,2501.8-40 cdnsciencepub.com
β-Chloroethyl this compound21,290-4.4-60 cdnsciencepub.com

Note: Values determined from the temperature dependency of the rate of hydrolysis.

Catalyst Order and Reactant Concentration Dependencies

The rate of a chemical reaction is often dependent on the concentration of the reactants and any catalysts involved. rsc.orgrsc.orgresearchgate.net This is clearly demonstrated in the synthesis of chloromethyl this compound (CMCS) from the reaction of sulfur trioxide (SO₃) with dichloromethane (B109758) (CH₂Cl₂). rsc.orgrsc.orgresearchgate.net This reaction is inherently very slow at room temperature but is significantly accelerated by the addition of a catalytic amount of trimethyl borate (B1201080). rsc.orgresearchgate.net

Kinetic studies, performed by measuring the initial rates of product formation, revealed the specific dependencies of the reaction rate on the catalyst and reactant concentrations. rsc.orgrsc.orgresearchgate.net The reaction was determined to be first order with respect to the trimethyl borate catalyst. rsc.orgrsc.orgresearchgate.net This means the rate is directly proportional to the concentration of the catalyst. rsc.orgrsc.orgresearchgate.net

Furthermore, the reaction was found to be roughly third order with respect to the concentration of sulfur trioxide. rsc.orgrsc.orgresearchgate.net This indicates a much more complex relationship, where the reaction rate increases significantly with the concentration of SO₃. rsc.orgrsc.orgresearchgate.net This high order suggests that multiple molecules of SO₃ are involved in the rate-determining step of the reaction mechanism. rsc.orgrsc.orgresearchgate.net

Proposed Zwitterionic Molecular Complex Intermediates

To account for the observed kinetic data in the synthesis of chloromethyl this compound (CMCS), a mechanism involving the formation of zwitterionic intermediates has been proposed. rsc.orgrsc.orgresearchgate.net A zwitterion is a neutral molecule with both positive and negative formal charges.

The proposed mechanistic scheme suggests that sulfur trioxide (SO₃) and dichloromethane (CH₂Cl₂) first engage in an equilibrium to form zwitterionic molecular complexes. rsc.orgrsc.orgresearchgate.net These complexes can have varying stoichiometries, such as 1:1 and 2:1 ratios of SO₃ to CH₂Cl₂. rsc.orgrsc.orgresearchgate.net

According to this model, the role of the boron-containing catalyst (trimethyl borate) is to activate these zwitterionic complexes. rsc.orgrsc.orgresearchgate.net The catalyst facilitates a nucleophilic attack at the carbon atom of one complex by the negatively charged oxygen of another zwitterionic complex. rsc.orgrsc.orgresearchgate.net This step leads to the key C-S bond formation and eventual SO₃ insertion into the C-Cl bond to yield the CMCS product. rsc.org An analogous mechanism is also proposed for the subsequent conversion of CMCS into methylene bis(this compound) (MBCS), which is a common byproduct of the reaction. rsc.orgrsc.orgresearchgate.net

Reactivity Profiles with Diverse Substrates

This compound compounds exhibit a wide range of reactivity profiles, heavily influenced by the nature of the attacking nucleophile and the specific structure of the this compound ester (e.g., alkyl, aryl, or chloromethyl). The presence of multiple electrophilic centers—the carbon of the alkyl/aryl group and the sulfur atom—often leads to competitive reaction pathways.

Anionic Nucleophiles (e.g., Halide, Acetate Ions)

This compound esters react readily with various anionic nucleophiles. In the case of chloromethyl this compound (CMCS), the reaction with nucleophiles such as halide or acetate ions is rapid. researchgate.netrsc.orgsmolecule.com This reaction can be conducted in a homogeneous solution, for example using tetrabutylammonium (B224687) salts in acetonitrile (B52724), or in a two-phase system (e.g., chloroform (B151607)/water or dichloromethane/water) with alkali-metal salts and a phase-transfer catalyst. researchgate.netrsc.org In these reactions, the primary products are formed through the nucleophilic displacement of the entire this compound moiety from the chloromethyl group. researchgate.netrsc.org The displaced this compound group can then slowly break down to release a chloride ion, which may participate in further reactions. researchgate.netrsc.orgnih.gov

The reactivity of CMCS has been compared to similar compounds, showing the following order of reactivity: methyl this compound (MCS) > methylene bis(this compound) (MBCS) > chloromethyl this compound (CMCS) >> dichloromethane (CH₂Cl₂). rsc.orgsmolecule.comnih.gov The higher reactivity of MCS is attributed to its simpler structure and reduced steric hindrance.

For simple alkyl chlorosulfates, such as n-propyl this compound, studies in aqueous dioxane show that halide ions accelerate the rate of hydrolysis in the order I⁻ > Br⁻ > Cl⁻, which supports a bimolecular mechanism involving a rate-determining displacement by the nucleophile on the carbon atom. cdnsciencepub.com

The reaction of phenyl this compound with a range of anions has also been investigated, revealing a different reactivity pattern compared to alkyl chlorosulfates. The observed order of nucleophilic reactivity for the formation of phenol (B47542) is S₂O₃²⁻ > CN⁻ > I⁻ > SO₃²⁻ > SCN⁻ >> Br⁻, Cl⁻, F⁻, AcO⁻. This high reactivity with polarizable nucleophiles like iodide and thiocyanate, contrasted with the low reactivity of harder nucleophiles like fluoride, suggests a mechanism involving a "soft" electrophilic site.

Table 1: Comparative Reactivity of this compound Esters and Related Compounds

Compound Relative Reactivity Note
Methyl this compound (MCS) Highest Most reactive among the compared compounds. rsc.orgsmolecule.comnih.gov
Methylene bis(this compound) (MBCS) High More reactive than CMCS. rsc.orgsmolecule.comnih.gov
Chloromethyl this compound (CMCS) Medium Less reactive than MCS and MBCS. rsc.orgsmolecule.comnih.gov
Dichloromethane (CH₂Cl₂) Lowest Significantly less reactive. rsc.orgsmolecule.comnih.gov

Phenoxide Reactivity and Sulfur-Bound Chloride Displacement

The reaction of chlorosulfates with phenoxide ions presents a distinct mechanistic pathway compared to halide ions. researchgate.netrsc.org In contrast to the displacement of the entire this compound group seen with halides, the reaction of chloromethyl this compound (CMCS) with sodium phenoxide in tetrahydrofuran leads to the nucleophilic displacement of the sulfur-bound chloride atom. researchgate.netrsc.orgnih.gov This indicates that the phenoxide attacks the sulfur atom directly, rather than the chloromethyl carbon. researchgate.net This difference in reaction pathways highlights the versatile reactivity of the this compound functional group. smolecule.com

In the case of phenyl this compound reacting with various anions, phenol is formed quantitatively. However, the proposed mechanism involves an initial nucleophilic attack on the chlorine atom, forming a phenyl sulfite (B76179) ion intermediate, which is then rapidly hydrolyzed to phenol.

Table 2: Site of Nucleophilic Attack on Chloromethyl this compound (CMCS)

Nucleophile Reaction Conditions Primary Site of Attack Outcome
Halide Ions (X⁻) Homogeneous (CD₃CN) or PTC (CDCl₃/H₂O) Chloromethyl Carbon Displacement of the entire -OSO₂Cl group to form ClCH₂X. researchgate.netrsc.org
Sodium Phenoxide Tetrahydrofuran (THF) Sulfur Atom Displacement of the sulfur-bound chloride. researchgate.netrsc.orgnih.gov

Reactions with Active Methylene Compounds under Phase-Transfer Catalysis

Chloromethyl this compound (CMCS) displays complex reactivity with active methylene compounds, with the outcome being highly dependent on the reaction conditions. researchgate.netresearchgate.net Under phase-transfer catalysis (PTC), the condensation of CMCS with alkyl 1,3-keto esters results in a sequential process involving chloromethylation, β-elimination, and a Michael addition to form methylene-bridged bis-acetoacetates. researchgate.netresearchgate.net This suggests that under PTC conditions, the softer nucleophilic carbon center of the acetoacetate enolate preferentially attacks the carbon of the chloromethyl group. researchgate.net Similar reactivity is observed with acetylacetone. researchgate.net

Conversely, in an aprotic organic solvent, the reaction between the enolate of an acetoacetate and CMCS primarily results in the chlorination of the active methylene group. researchgate.netresearchgate.net This pathway proceeds via the reaction of the enolate with the chlorine atom attached to the sulfonyl group of the this compound. researchgate.net This striking difference between sulfur-attack (chlorination) in anhydrous solvents and carbon-attack (chloromethylation) under PTC conditions demonstrates the tunable reactivity of the system. researchgate.net When ethyl cyanoacetate (B8463686) is used as the active methylene compound under PTC conditions, the products include diethyl 2,4-dicyanoglutarate and a cyclopropane (B1198618) derivative. researchgate.net

Table 3: Reactivity of Chloromethyl this compound (CMCS) with Active Methylene Compounds

Active Methylene Compound Reaction Conditions Major Process Products
Alkyl 1,3-keto esters Aprotic Organic Solvent Chlorination (Sulfur Attack) Chlorinated active methylene compound. researchgate.net
Alkyl 1,3-keto esters Phase-Transfer Catalysis (PTC) Chloromethylation (Carbon Attack) Methylene bridged bis-acetoacetates, dihydrofurans, tetrahydropyrans. researchgate.netresearchgate.net
Acetylacetone Phase-Transfer Catalysis (PTC) Similar to keto esters O-heterocycles. researchgate.net
Ethyl Cyanoacetate Phase-Transfer Catalysis (PTC) Dimerization/Cyclization Diethyl 2,4-dicyanoglutarate, dicyanocyclopropane dicarboxylate. researchgate.net

Competing Substitution and Displacement in Carbohydrate Derivatives

In the field of carbohydrate chemistry, this compound reagents are utilized for sulfation, but their reactions are often characterized by competing substitution and displacement processes. dntb.gov.uaresearchgate.net The reaction of phenyl this compound with partially protected aldohexopyranosides, such as methyl 4,6-O-benzylidenealdohexopyranosides, demonstrates this complexity. researchgate.net These reactions involve nucleophilic substitution and displacement at the OH-2 and OH-3 positions. dntb.gov.uaresearchgate.net The distribution of products is sensitive to factors like the stereochemistry of the hydroxyl groups, reaction temperature, and stoichiometry. researchgate.net

For instance, reacting methyl 4,6-O-benzylidene-α-d-glucopyranoside with two equivalents of phenyl this compound at +25°C yields a mixture of the 2,3-disulfate, a 2,3-cyclic sulfate, and a 2,3-allo epoxide. researchgate.net However, at a lower temperature of -25°C, the major product is the 2-phenylsulfate, indicating that the initial substitution can be controlled. researchgate.net In substrates where intramolecular displacement is highly favored, such as with methyl 4,6-O-benzylidene-α-d-altropyranoside, anhydro sugars are the exclusive products. researchgate.net Similarly, carbohydrate derivatives containing vicinal this compound ester groups can react with pyridine (B92270) to yield cyclic sulfate esters or anhydro derivatives, depending on the stereochemical arrangement. cdnsciencepub.com

Competition can also arise from the liberated chloride ion. During the synthesis of a 1,2:3,4-di-O-isopropylidene galactose-6-sulfate using 2,2,2-trichloroethyl this compound, a competing side reaction was observed where the displaced sulfate moiety was itself displaced by a liberated chloride ion, forming a chlorosugar byproduct. uwaterloo.ca

Table 4: Products from the Reaction of Methyl 4,6-O-benzylidene-α-D-glucopyranoside with Phenyl this compound

Reaction Temperature Major Products Minor Products
+25 °C 2,3-Cyclic Sulfate (77%) 2,3-Disulfate (10%), 2,3-allo Epoxide (4%). researchgate.net
-25 °C 2-Phenylsulfate (79%) -

Applications of Chlorosulfate Compounds in Advanced Organic Synthesis

Utilization as Chloromethylating and Esterification Reagents

Chlorosulfates, particularly chloromethyl chlorosulfate (CMCS), are effective reagents for introducing chloromethyl groups into molecules and for facilitating esterification reactions. chemimpex.com CMCS is synthesized through the reaction of liquid sulfur trioxide (SO₃) with dichloromethane (B109758) (CH₂Cl₂) in a process that can be catalyzed by trimethyl borate (B1201080). rsc.orgx-mol.com This reaction involves the insertion of SO₃ into the carbon-chlorine bond of dichloromethane. rsc.org

As a chloromethylating agent, CMCS is valued for its high reactivity, which allows for the efficient introduction of chloromethyl functional groups into various organic substrates. chemimpex.com It serves as a key reagent in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com The reactivity of CMCS with nucleophiles is a central feature of its utility. It reacts swiftly with anionic nucleophiles like halides and acetates, resulting in the displacement of the this compound group to yield chloromethyl derivatives. rsc.orgx-mol.com

In the realm of esterification, chlorosulfates provide a powerful method for synthesizing alkyl carboxylates. tandfonline.com Specifically, chloromethyl this compound is an excellent reagent for producing chloromethyl esters from carboxylic acids, a transformation that can be challenging using classical methods. tandfonline.comtandfonline.com High yields of chloromethyl esters can be achieved by reacting a carboxylate ion with CMCS. tandfonline.com This method is particularly effective when conducted under phase-transfer conditions, using a two-phase system of dichloromethane and aqueous sodium bicarbonate with a phase-transfer catalyst. tandfonline.com This approach has been successfully applied to the synthesis of chloromethyl esters from N-Boc-protected L-Amino acids. oakwoodchemical.com

Reagent NameAbbreviationApplication
Chloromethyl this compoundCMCSChloromethylating and Esterification Agent
Methylene (B1212753) bis(this compound)MBCSByproduct in CMCS synthesis, also a reagent
Sulfur trioxideSO₃Precursor for CMCS synthesis
DichloromethaneCH₂Cl₂Precursor for CMCS synthesis
Trimethyl borate-Catalyst for CMCS synthesis

Construction of Sulfur-Containing Heterocycles

Chlorosulfates are instrumental in synthesizing sulfur-containing heterocyclic compounds, which are significant frameworks in pharmaceuticals, agrochemicals, and material science. uniovi.es

Sultones, the sulfur analogues of lactones, can be synthesized from alkyne-containing chlorosulfates through novel reaction pathways. uniovi.esnih.gov One established method is a thermal cascade reaction that proceeds without the need for any metal catalyst or additive. uniovi.esnih.govresearchgate.net This process involves a complex skeletal rearrangement of the alkyne-containing this compound under mild thermal conditions. uniovi.esnih.gov The scope of this reaction is broad, allowing for the synthesis of sultones fused to various ring sizes, including six-membered (δ-sultones), medium-sized (seven- and eight-membered), and even macrocyclic (nine-membered) rings. uniovi.es

An alternative and unprecedented method involves a radical-mediated reaction. rsc.orgrsc.org This process is initiated by generating alkoxysulfonyl radicals from the alkyne-containing chlorosulfates. rsc.org These radicals, which have been known for a long time but were not previously studied for synthetic purposes, undergo intramolecular capture with the alkyne moiety to form the sultone ring. rsc.orgrsc.org The reaction can be initiated using triethylborane (B153662) and tris(trimethylsilyl)silane (B43935) (TTMSS), which generates a silyl (B83357) radical that abstracts the chlorine atom from the this compound to form the key alkoxysulfonyl radical intermediate. rsc.org

Starting MaterialReaction TypeProduct
Alkyne-containing this compoundThermal Cascade ReactionFused Sultone Derivatives
Alkyne-containing this compoundRadical-mediated CyclizationSultone Derivatives

Synthesis of Complex Organic Frameworks

The reactivity of chlorosulfates extends to the assembly of complex organic frameworks, including spirocycles and precursors for medicinally important molecules.

A novel cascade reaction utilizing this compound derivatives has been developed for the synthesis of spirocyclic compounds. acs.orgacs.org This thermal process is characterized by its operational simplicity, requiring no additional reagents or catalysts. acs.orguniovi.es The reaction cascade begins with an unusual thermal elimination of the this compound group, which is followed by a ring-expansion and a subsequent cationic cyclization. acs.orgacs.org This intricate rearrangement of simple this compound derivatives provides a useful and alternative strategy for accessing spirocarbocycles, which are important structural motifs in many natural products and drugs. acs.orguniovi.es The mechanism involves the formation of a cationic species after ring expansion, which is then trapped intramolecularly by an alkyne to form the spirocyclic framework. acs.org

Chloromethyl this compound is a key reagent in the synthesis of precursors for phosphonooxymethyl prodrugs, which are designed to improve the aqueous solubility and bioavailability of therapeutic agents. oakwoodchemical.comnih.govsnv63.ru Specifically, CMCS is used to prepare chloromethyl phosphates. oakwoodchemical.com These are synthesized in good yield by reacting chloromethyl this compound with dialkyl phosphates under phase-transfer conditions. oakwoodchemical.com The resulting chloromethyl phosphates are versatile intermediates essential for the preparation of phosphonooxymethyl prodrugs. oakwoodchemical.comresearchgate.net

This compound derivatives are valuable precursors in the synthesis of sulfonamides, a critical functional group in many pharmaceutical agents. nih.gov A palladium-catalyzed method has been developed for the preparation of arylsulfonyl chlorides, which are immediate precursors to sulfonamides. nih.govsci-hub.se This process typically involves the cross-coupling reaction of an aryl this compound, such as phenyl this compound, with an arylboronic acid. sci-hub.se The resulting arylsulfonyl chloride intermediate is not isolated but is treated in situ with a primary or secondary amine to furnish the desired sulfonamide derivative. nih.govsci-hub.se

A related method employs 2,4,6-trichlorophenyl this compound (TCPC) and organozinc reagents to prepare aryl and heteroaryl sulfonamides. acs.org The reaction of TCPC with less electron-rich aryl- and heteroarylzinc reagents generates sulfonyl chlorides, which are then converted to sulfonamides in situ. acs.org For more electron-rich systems, the reaction can yield stable 2,4,6-trichlorophenyl (TCP) sulfonate esters, which can be isolated and subsequently reacted with amines to form sulfonamides. acs.org

This compound ReagentCo-reactantCatalyst/ConditionsIntermediateFinal Product
Phenyl this compoundArylboronic acidPalladium catalystArylsulfonyl chlorideAryl sulfonamide
2,4,6-Trichlorophenyl this compound (TCPC)(Hetero)arylzinc reagentNo catalyst requiredSulfonyl chloride or TCP sulfonate ester(Hetero)aryl sulfonamide

Precursors for Phosphonooxymethyl Prodrugs

Selective Functionalization in Complex Organic Molecules

The precise modification of specific functional groups within a complex molecular architecture is a cornerstone of modern organic synthesis. This compound compounds have emerged as valuable reagents in this context, enabling selective reactions under controlled conditions. Their application in the functionalization of intricate molecules like aminosugars and polyols highlights their utility in creating derivatives with tailored properties for various scientific investigations. This section explores the regioselective application of chlorosulfates in the N-sulfation of aminosugar derivatives and the selective modification of hydroxyl groups in polyols.

Regioselective N-Sulfation of Aminosugar Derivatives

The sulfation of amino groups in aminosugar derivatives is a critical transformation for synthesizing compounds that mimic the structure and function of natural glycosaminoglycans (GAGs). The regioselectivity of this reaction is paramount, particularly in molecules possessing multiple amino and hydroxyl groups. The use of chlorosulfates, often as a chlorosulfonic acid-pyridine complex, is a common method for introducing sulfate (B86663) groups. nih.gov However, achieving selective N-sulfation in the presence of unprotected hydroxyl groups can be challenging.

Research indicates that direct sulfation of a molecule containing both amino and hydroxyl groups with reagents like chlorosulfonic acid often leads to non-selective O-sulfation. nih.gov To achieve selective N-sulfation, a common strategy involves a two-step process:

Protection of Amino Groups: The amino groups are first selectively acylated. This is often achieved using reagents like N-(benzyloxycarbonyloxy)succinimide (NHS-Cbz) or an acyl chloride under alkaline conditions. nih.gov This protection step effectively masks the more nucleophilic amine functionalities.

O-Sulfation: The hydroxyl groups of the N-acylated aminosugar are then sulfonated using a sulfating agent such as chlorosulfonic acid (ClSO₃H) or a pyridine (B92270) sulfur trioxide complex (Pyr·SO₃). nih.gov Chlorosulfonic acid is noted for its ability to achieve complete per-sulfation of the available hydroxyl groups.

This protection-sulfation strategy has been successfully applied to complex aminoglycosides like kanamycin (B1662678) and neomycin to create N-arylacyl O-sulfonated derivatives. nih.gov

Conversely, for certain polysaccharides that contain free amine groups, such as chitosan (B1678972) (a polymer of D-glucosamine), direct N-sulfation can be achieved with high selectivity over O-sulfation. mdpi.com In these cases, the inherent reactivity differences between the primary amino groups and the hydroxyl groups on the sugar backbone allow for regioselective modification without the need for protecting groups. The substitution of free amines in glycosaminoglycans can proceed with what is described as "essentially complete selectivity." mdpi.com

The choice of strategy—either direct N-sulfation or a protection-sulfation sequence—is therefore highly dependent on the specific substrate and the desired final product.

Substrate Type Reaction Strategy Reagents Selectivity Outcome Reference(s)
Aminoglycosides (e.g., Kanamycin, Neomycin)1. N-Acylation (Protection) 2. O-Sulfation1. NHS-ester or Acyl Chloride 2. ClSO₃H or Pyr·SO₃High selectivity for O-sulfation after N-protection. Direct sulfation is non-selective. nih.gov
Polysaccharides with free amines (e.g., Chitosan)Direct N-SulfationClSO₃H/PyridineHigh regioselectivity for N-sulfation over O-sulfation. mdpi.com

Selective Reactions at Hydroxyl Groups of Polyols (e.g., Aldohexopyranosides)

The selective functionalization of hydroxyl groups in polyols, such as aldohexopyranosides, presents a significant synthetic challenge due to the presence of multiple hydroxyl groups with similar reactivity. Chlorosulfonic acid is a potent reagent for the sulfation of alcohols, but its high reactivity often results in poor regioselectivity and can lead to polymer degradation, particularly in complex polysaccharides. mdpi.comunina.it

Research into the regioselective sulfation of polyols using chlorosulfonic acid has revealed that selectivity is influenced by several factors, including steric hindrance, reaction conditions, and the use of catalysts or protecting groups.

General Reactivity Trends: In general, primary hydroxyl groups are more sterically accessible and thus more reactive towards sulfating agents than secondary hydroxyl groups. mdpi.com For instance, studies on the sulfation of cellulose (B213188), a polymer of glucose, have shown that chlorosulfuric acid tends to preferentially sulfate the primary hydroxyl group at the C-6 position. acs.org

Challenges in Regioselectivity: Despite the general preference for primary hydroxyls, achieving high selectivity with chlorosulfonic acid alone is difficult. Reactions often yield a mixture of products with sulfate groups distributed randomly across the available hydroxyl positions. mdpi.comunina.it The aggressive nature of chlorosulfonic acid can also cause cleavage of glycosidic bonds, leading to depolymerization of polysaccharides. unina.it

Strategies to Enhance Selectivity: To overcome these challenges, various strategies have been developed:

Use of Catalysts: In the sulfation of powdered cellulose with chlorosulfonic acid in pyridine, the use of acid catalysts like aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄) has been shown to influence the degree of substitution. nih.gov

Protecting Group Chemistry: A more reliable method for achieving site-selectivity involves the use of protecting groups. For example, vicinal diols can be temporarily protected as cyclic acetals (e.g., benzylidene acetal) or stannylene acetals, leaving specific hydroxyl groups available for sulfation. After the sulfation step, the protecting groups are removed to yield the regioselectively sulfated polyol.

Control of Reaction Conditions: The reaction temperature and duration are critical parameters. For the sulfation of cellulose with chlorosulfonic acid, it was found that increasing the reaction temperature did not significantly increase the degree of substitution but did intensify polymer destruction. acs.orgnih.gov

The following table summarizes findings on the selective sulfation of polyols, highlighting the challenges and strategies associated with using this compound-related reagents.

Polyol Substrate Sulfating Agent/Method Observed Selectivity/Outcome Key Findings Reference(s)
CelluloseChlorosulfonic acid/PyridinePreferential sulfation at the primary C-6 hydroxyl group.Reaction conditions (temperature, catalysts like AlCl₃/TiCl₄) influence the degree of substitution and extent of polymer degradation. acs.orgnih.gov
AcylsucrosePyridine·SO₃ complexPreferential sulfation at secondary C-4' and primary C-1' hydroxyls.The presence of an acyl group directs the regioselectivity of sulfation.
General PolyolsChlorosulfonic acidGenerally low regioselectivity, often leading to random sulfation and depolymerization.High reactivity of the reagent makes controlled, selective sulfation difficult without protecting groups. mdpi.comunina.itcardiff.ac.uk

Theoretical and Computational Chemistry Studies of Chlorosulfates

Quantum Mechanical Approaches to Structural and Electronic Properties

Quantum mechanical calculations are foundational to modern computational chemistry, offering insights into the electronic structure and, consequently, the physical and chemical properties of molecules.

Ab-initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These "from the beginning" calculations solve the Schrödinger equation, albeit with approximations, to determine the electronic structure and energy of a molecule. ntnu.nonovapublishers.com They are crucial for studying systems where experimental data is scarce or for validating results from less computationally intensive methods.

In the study of chlorosulfates, ab-initio calculations have been applied to understand their fundamental structural and vibrational properties. For instance, such methods have been employed in the investigation of chromyl chlorosulfate. nyu.educoopscolevis.comnyu.edu These calculations provide a theoretical basis for understanding the molecule's geometry and the nature of its chemical bonds. By analyzing the calculated wave function, properties like bond orders and the topological characteristics of the electronic charge density can be determined, revealing the nature of the bonds within the structure. nyu.educoopscolevis.com The accuracy of ab-initio methods is highly dependent on the level of theory and the basis set used, with more complex calculations providing results that are closer to experimental reality but at a significantly higher computational cost. novapublishers.commdpi.com

Density Functional Theory (DFT) is a quantum mechanical method that has become exceedingly popular due to its favorable balance of accuracy and computational cost. novapublishers.comarxiv.org Instead of calculating the complex many-electron wave function, DFT focuses on the electron density, a simpler three-dimensional quantity, to determine the energy and other properties of a system. ntnu.no

A primary application of DFT in the study of chlorosulfates is geometry optimization. stackexchange.com This computational process systematically alters the positions of the atoms in a molecule to find the arrangement with the lowest possible energy, which corresponds to the most stable structure. ntnu.nostackexchange.com For complex molecules like chromyl this compound, DFT has been used to optimize the geometries of all stable structures in the gas phase. nyu.educoopscolevis.com This is particularly important because the stereochemistry and reactivity of such compounds are strongly linked to the coordination modes of the ligands attached to the central group. nyu.edunyu.edu The optimization process involves calculating the forces on each atom (the gradient of the energy) and iteratively moving the atoms until these forces are minimized, resulting in a stable equilibrium geometry. stackexchange.com The results of DFT calculations, such as optimized bond lengths and angles, often show good agreement with experimental data where available. ajol.info

Table 1: Application of Quantum Mechanical Methods to this compound Studies

Computational MethodPrimary ApplicationTarget Compound ExampleKey Insights Gained
Ab-initio Calculations Structural & Vibrational PropertiesChromyl this compoundBond orders, electronic charge density characteristics. nyu.educoopscolevis.com
Density Functional Theory (DFT) Geometry OptimizationChromyl this compoundIdentification of stable structures in the gas phase, understanding coordination modes. nyu.edunyu.edu

Ab-initio Calculations

Vibrational and Conformational Analysis via Computational Methods

Computational methods are also essential for analyzing the dynamic behavior of chlorosulfates, including their molecular vibrations and conformational preferences, which dictate their reactivity.

Vibrational spectroscopy (Infrared and Raman) is a key experimental technique for chemical identification and structural analysis. However, assigning the observed spectral bands to specific molecular vibrations can be complex. The Scaled Quantum Mechanics Force Field (SQMFF) methodology is a computational approach that aids in this process. It involves calculating theoretical vibrational frequencies (often using DFT) and then scaling these frequencies with a set of transferable scaling factors to correct for systematic errors in the calculations. nih.govacs.org

This methodology has been successfully combined with DFT calculations to perform complete assignments of the infrared and Raman spectra for compounds like chromyl this compound. nyu.educoopscolevis.comnyu.edu By calculating the force constants for the molecule, the SQMFF approach allows for a detailed interpretation of the vibrational spectra based on the types of coordination (e.g., monodentate vs. bidentate) adopted by the this compound ligand. nyu.edugoogle.com This combined theoretical and experimental approach provides a robust analysis of the molecule's vibrational modes.

The reactivity of a molecule is often governed by its three-dimensional shape and the ease with which it can adopt the specific geometry of a reaction's transition state. Computational analysis is vital for understanding these conformational aspects, especially the subtle steric interactions that can hinder or promote a reaction.

Studies on sugar chlorosulfates provide a clear example of this. When attempting to replace this compound groups with chlorine atoms, the reactivity was found to be highly dependent on the molecule's conformation. cdnsciencepub.com Computational analysis of the transition states for these substitution reactions revealed significant steric hindrance. For instance, an axial chlorodeoxy group was found to deactivate a neighboring equatorial this compound group. cdnsciencepub.com The proposed explanation involves steric interaction in the transition state; for the substitution to occur, the incoming nucleophile must approach from a specific trajectory, which is blocked by the bulky axial substituent on the adjacent carbon atom. cdnsciencepub.com This analysis of steric interactions in the transition state explains the observed non-reactivity and highlights how conformational preferences can control chemical outcomes. cdnsciencepub.comcdnsciencepub.com

Table 2: Conformational Effects on this compound Reactivity

Compound TypeObservationComputational Insight (Transition State Analysis)
Sugar Chlorosulfates An axial chlorodeoxy group deactivates a neighboring equatorial this compound group from substitution. cdnsciencepub.comSteric hindrance between the axial substituent and the large this compound group prevents the formation of the required transition state for SN2 reaction. cdnsciencepub.com
Methyl α-L-Rhamnopyranoside Forms a stable trithis compound; no further substitution by chloride occurs. cdnsciencepub.comThe preferred 1C conformation orients hydroxyl groups in a way that, once chlorosulfated, their substitution is sterically hindered. cdnsciencepub.com

Scaled Quantum Mechanics Force Field (SQMFF) Methodology

Mechanistic Modeling and Reaction Pathway Analysis

Computational modeling is a powerful tool for elucidating complex reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the most likely reaction pathways.

This approach has been applied to understand the formation of chloromethyl this compound (CMCS) from the reaction of sulfur trioxide (SO₃) with dichloromethane (B109758) (CH₂Cl₂). nih.govresearchgate.net Experimental observations showed a slow reaction that was catalyzed by trimethyl borate (B1201080), forming transient intermediates. nih.gov Mechanistic modeling proposed a scheme where SO₃ forms zwitterionic molecular complexes with CH₂Cl₂. The catalyst is thought to activate these complexes, facilitating a nucleophilic attack that leads to the formation of CMCS. This computational model helps to explain the observed reaction kinetics, including the reaction order with respect to the catalyst and SO₃. nih.govresearchgate.net

In another example, the unusual thermal rearrangement of alkyne-containing chlorosulfates to form sultones was investigated using computational calculations. uniovi.es The reaction proceeds through a complex cascade of steps without any external reagent. Computational modeling supported a mechanism involving a series of counterintuitive steps, identifying an enyne derivative as a key intermediate in the formation of the final sultone product. This detailed pathway analysis would be nearly impossible to determine from experimental data alone. uniovi.es

Intrinsic Reaction Coordinate (IRC) Studies for Reaction Pathways

The Intrinsic Reaction Coordinate (IRC) is a fundamental concept in computational chemistry that defines the minimum energy reaction pathway (MERP) connecting a transition state to its corresponding reactants and products. uni-muenchen.demdpi.com This method allows chemists to verify that a calculated transition state indeed connects the intended molecular species and to follow the geometric evolution of the molecule along the reaction path. uni-muenchen.deiastate.edu

In the study of a complex cascade reaction transforming alkyne-containing chlorosulfates into sultones, IRC calculations were crucial for deciphering the intricate mechanism. uniovi.es For instance, after identifying two potential transition states for a hydrogen abstraction step (TS2a and TS2a'), IRC studies confirmed that both of these saddle points correctly led to the formation of an ionic pair intermediate (11). uniovi.es Furthermore, the reaction path from an enyne derivative (4a) and chlorosulfonic acid was shown to proceed through a proton transfer (saddle point TS3) to another ionic pair (12), which then collapses to a dienyl this compound (7). uniovi.es IRC calculations were also used to follow the forward path from another transition state (TS5), which initially led to the dienyl this compound intermediate (7), but upon optimization of the loose structures generated, collapsed without a barrier to a different cation (8) and ultimately a bicyclic methylene (B1212753) δ−sultone (9). uniovi.es These detailed pathway analyses provide a step-by-step map of the chemical transformation, revealing non-intuitive reaction steps and validating proposed mechanisms. mdpi.comuniovi.es

Transition State Characterization and Energetic Analysis

The characterization of transition states (TS) is a cornerstone of understanding reaction kinetics and mechanisms. numberanalytics.com A transition state represents a first-order saddle point on the potential energy surface, and its energy relative to the reactants determines the activation energy of the reaction. numberanalytics.commissouri.edu

Computational studies on this compound reactions have successfully located and characterized numerous transition states. In the transformation of an alkyne-containing this compound (2a), the transition state for an intramolecular elimination (TS2a) was found to be energetically favored by 4.4 kcal/mol over an alternative pathway (TS2a'), explaining the regioselectivity of the reaction. uniovi.es The subsequent reaction of the resulting enyne intermediate (4a) with chlorosulfonic acid involved a transition state for proton transfer (TS3) with a low activation energy. uniovi.es The solvolysis of primary alkyl chlorosulfates has also been studied, with transition states proposed for both unimolecular (1) and bimolecular (2) mechanisms, as well as for fragmentation pathways involving ternary fission (3 and 4) where both carbon-oxygen and sulfur-chlorine bonds are weakened. cdnsciencepub.com The formation of chlorodeoxy sugars from sugar chlorosulfates is understood to proceed via an SN2 mechanism, and the energetics of the transition state are influenced by steric interactions, such as 1,3-diaxial interactions, which can raise the energy requirement for the substitution. cdnsciencepub.com

Table 1: Calculated Relative Energies of Transition States in this compound Reactions

Reacting Species Transition State Subsequent Step Relative Energy Barrier Reference
Ionic Pair 11 TS2a Ha abstraction Favored uniovi.es
Ionic Pair 11 TS2a' Hb abstraction +4.4 kcal/mol vs TS2a uniovi.es
Enyne 4a + Chlorosulfonic Acid TS3 Proton Transfer Low activation energy uniovi.es
Ionic Pair 12 TS4 Collapse to Dienyl this compound 7 - uniovi.es
Dienyl this compound 7 TS5 Formation of Cation 8 - uniovi.es

Evaluation of Intermediates and Molecular Complex Stoichiometries

Reaction intermediates are transient species formed during a chemical reaction that are subsequently converted into other intermediates or the final products. numberanalytics.com Computational and experimental studies have identified several key intermediates in this compound chemistry. uniovi.esnih.gov In the thermal rearrangement of alkyne-containing chlorosulfates, intermediates such as an enyne derivative (4a), ionic pairs (11 and 12), a dienyl this compound (7), a cation (8), and a bicyclic methylene δ−sultone (9) have been computationally located and characterized. uniovi.es

The formation of chloromethyl this compound (CMCS) from sulfur trioxide (SO₃) and dichloromethane (CH₂Cl₂) is proposed to proceed through zwitterionic molecular complexes. researchgate.netnih.gov Mechanistic schemes suggest that SO₃ forms equilibrating complexes with CH₂Cl₂ in various stoichiometries, including 1:1 and 2:1. researchgate.netnih.govrsc.org Further analysis has inferred that transient intermediates are formed from the reaction of one molecule of CH₂Cl₂ with two, three, and even four molecules of SO₃, which are suggested to be chloromethyl chloropolysulfates. nih.govrsc.org

Table 2: Proposed Intermediates in this compound Reactions

Reaction Proposed Intermediates Stoichiometry (if applicable) Method of Identification Reference
Alkyne-chlorosulfate to Sultone Enyne derivative (4a), Ionic pairs (11, 12), Dienyl this compound (7), Cation (8), Bicyclic methylene δ−sultone (9) N/A Computational Studies uniovi.es
SO₃ + CH₂Cl₂ to CMCS Zwitterionic molecular complexes, Chloromethyl chloropolysulfates 1:1, 2:1, 1:2, 1:3, 1:4 1H NMR Spectroscopy, Kinetic Analysis researchgate.netnih.govrsc.org
Sugar this compound to Chlorodeoxy sugar Fully chlorosulfated pyranose derivatives N/A Isolation at low temperature cdnsciencepub.com

Electronic Structure Analysis

Analysis of the electronic structure provides deep insights into bonding, stability, and reactivity. huntresearchgroup.org.uk Techniques such as charge density analysis and Natural Bond Orbital (NBO) analysis are employed to quantify the distribution of electrons and the nature of orbital interactions within this compound molecules and their reaction intermediates.

Charge Density Distributions and Bond Order Calculations

Charge density distribution describes how electric charge is distributed throughout a molecule and is fundamental to understanding its chemical and physical properties. wikipedia.org The topological properties of the electron charge density can reveal the nature and characteristics of chemical bonds. orellfuessli.chgoogle.com Bond order is a measure of the number of chemical bonds between two atoms.

In a computational study of a this compound rearrangement, the C-O bond of an intermediate this compound (6) was found to be significantly weaker than that in the starting material (2a). uniovi.es This was quantified by calculations showing a longer bond distance (1.54 Å in 6 vs. 1.48 Å in 2a) and a lower bond index (0.7 in 6 vs. 0.8 in 2a), indicating a lower bond order. uniovi.es This weakening of the C-O bond facilitates the subsequent dissociation into an ionic pair. uniovi.es Analysis of the charge density distribution in crystals can also help classify and establish a hierarchy of intermolecular interactions, such as C–H⋯Cl hydrogen bonds and Cl⋯O halogen bonds. rsc.org

Table 3: Comparison of Bond Properties in a this compound Reaction

Compound C-O Bond Distance (Å) C-O Bond Index Implication Reference
This compound 2a (starting material) 1.48 0.8 Stronger C-O bond uniovi.es
This compound 6 (intermediate) 1.54 0.7 Weaker C-O bond, prone to dissociation uniovi.es

Hyperconjugative Stabilization Phenomena

Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons from a filled sigma (σ) orbital into an adjacent empty or partially filled p-orbital or antibonding (σ* or π*) orbital. wikipedia.orghnbpgcollegenaini.org This interaction is often invoked to explain the stability of carbocations, free radicals, and certain conformations of molecules. hnbpgcollegenaini.orgbrahmanandcollege.org.in

In the context of this compound chemistry, hyperconjugation is important for stabilizing reactive intermediates. researchgate.net For example, the mechanisms of many this compound reactions involve the formation of cationic intermediates. uniovi.escdnsciencepub.com The stability of these carbocations is significantly influenced by hyperconjugation. wikipedia.org Alkyl groups adjacent to the positively charged carbon can donate electron density from their C-H or C-C σ-bonds into the empty p-orbital of the carbocation. brahmanandcollege.org.in The more alkyl substituents are present, the greater the hyperconjugative stabilization and the more stable the carbocation. wikipedia.org While not always explicitly termed "hyperconjugation" in every study, this electronic effect is a fundamental principle that underpins the stability and reactivity of the cationic intermediates observed in the complex, multi-step reaction pathways of chlorosulfates. uniovi.eswikipedia.org For instance, the formation of cationic intermediate 5 during a proposed skeletal rearrangement is a step where such stabilization would be critical. uniovi.es

Advanced Spectroscopic and Analytical Characterization of Chlorosulfate Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the study of chlorosulfate compounds, offering detailed information at the atomic level. Both proton and carbon NMR are instrumental in elucidating molecular structures and monitoring chemical transformations.

Proton Nuclear Magnetic Resonance (¹H NMR) for Reaction Monitoring

¹H NMR spectroscopy is a powerful, non-destructive tool for monitoring the progress of chemical reactions in real-time. thermofisher.comchemrxiv.orgmdpi.com It provides quantitative and structural information about the molecules present in a reaction mixture. thermofisher.com This technique is particularly useful for tracking dynamic changes during a reaction, allowing for a deep understanding of reaction mechanisms and kinetics. chemrxiv.orgmagritek.com

A notable application of ¹H NMR in this compound chemistry is the monitoring of the reaction between liquid sulfur trioxide (SO₃) and dichloromethane (B109758) (CH₂Cl₂), which produces chloromethyl this compound (CMCS). nih.govresearchgate.net This reaction is slow but can be accelerated with a catalytic amount of trimethyl borate (B1201080). nih.govresearchgate.net By acquiring ¹H NMR spectra over time, researchers can follow the consumption of reactants and the formation of products. nih.govresearchgate.net In the case of CMCS synthesis, ¹H NMR reveals the formation of not only the desired product and its subsequent sulfation product, methylene (B1212753) bis(this compound) (MBCS), but also transient intermediates. nih.govresearchgate.net These intermediates, believed to be chloromethyl chloropolysulfates, are formed from the reaction of one molecule of CH₂Cl₂ with two, three, or four molecules of SO₃. nih.govresearchgate.net The ability of ¹H NMR to detect and help identify these short-lived species is crucial for developing a comprehensive mechanistic understanding of the reaction. nih.govresearchgate.net

Furthermore, ¹H NMR can be employed to distinguish acidic protons in this compound-containing salts, which is essential for confirming the formation of specific ionic species. researchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Structural Elucidation

While ¹H NMR focuses on the hydrogen atoms, ¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. ceitec.czwikipedia.org This technique is a vital tool for the structural elucidation of organic and organometallic compounds. wikipedia.org In contrast to the often-crowded ¹H NMR spectra, ¹³C NMR spectra, especially when proton-decoupled, display a single peak for each chemically non-equivalent carbon atom, simplifying spectral interpretation. wikipedia.org

The chemical shifts in ¹³C NMR are highly sensitive to the local electronic environment of the carbon atom. libretexts.org Factors such as the electronegativity of neighboring atoms and the hybridization state (sp², sp³) significantly influence the resonance frequency. libretexts.org For instance, carbonyl carbons typically appear far downfield (170-220 ppm). libretexts.org

In the context of this compound chemistry, ¹³C NMR is used in conjunction with ¹H NMR and other analytical methods to confirm the structure of newly synthesized compounds. gla.ac.uk For example, in the study of complex heterocyclic compounds, both ¹H and ¹³C NMR data are essential for a complete structural assignment. gla.ac.uk The combination of these techniques allows for a comprehensive analysis of the molecular framework, ensuring the correct identification of the synthesized products.

IGLO Calculations for NMR Data Reproduction

To complement experimental NMR data, theoretical calculations play a significant role in predicting and verifying chemical shifts. The Individual Gauge for Localized Orbitals (IGLO) method is a computational approach used for the calculation of nuclear magnetic shielding constants. iupac.org This method is particularly effective for achieving satisfactory estimates of NMR chemical shifts for elements in the first and second rows of the periodic table, provided that accurate molecular geometries are used. iupac.org

The IGLO method partitions the molecular orbitals into localized contributions from inner shells, bonding orbitals, and lone pairs, assigning a unique origin for the calculation of diamagnetic and paramagnetic terms for each. iupac.org This approach has been shown to be sensitive to molecular geometry, such as bond lengths. Theoretical calculations, including the IGLO method, are valuable for understanding the factors that influence chemical shifts and for aiding in the assignment of complex NMR spectra. aps.orgbeilstein-journals.org For instance, in complex metal polyhydrides, reproducing experimental ¹H NMR chemical shifts requires the inclusion of both relativistic effects and molecular dynamics in the calculations. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular "fingerprint" by probing the vibrational modes of a compound. These techniques are highly complementary and are extensively used to characterize this compound species.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. eag.comwikipedia.org The resulting spectrum reveals the presence of specific functional groups within a molecule. eag.comphotometrics.net This technique is applicable to a wide range of samples, including solids, liquids, and gases. wikipedia.org

In the study of chlorosulfates, FTIR is instrumental in identifying the characteristic vibrations of the this compound anion (SO₃Cl⁻). cdnsciencepub.com The infrared spectra of various alkali and alkaline earth metal chlorosulfates, typically measured as Nujol mulls, show distinct absorption bands corresponding to the fundamental vibrational modes of the SO₃Cl⁻ ion. cdnsciencepub.com The this compound ion, having C₃ᵥ symmetry, is expected to exhibit six normal modes of vibration, all of which are active in both the infrared and Raman spectra. cdnsciencepub.com

The assignment of these vibrational frequencies is often done by analogy with related anions like the fluorosulfate (B1228806) ion. cdnsciencepub.com For instance, the S-O symmetric stretching frequency is a key indicator of interionic interactions; for larger cations where these interactions are weaker, this frequency is observed at its lowest value. cdnsciencepub.com FTIR can also be used to confirm the presence of other moieties, such as the [N-SO₃H] group, in reactions involving chlorosulfonic acid. researchgate.net

Table 1: Infrared Frequencies (cm⁻¹) for the this compound Anion in Various Salts

AssignmentCsSO₃ClRbSO₃ClKSO₃ClNaSO₃ClLiSO₃ClCa(SO₃Cl)₂Sr(SO₃Cl)₂Ba(SO₃Cl)₂
v₄ (E) Asym. SO₃ stretch1260126012601315, 12651320, 12651320, 12701310, 12601300, 1250
v₁ (A₁) Sym. SO₃ stretch10551055106010701075108510801075
v₅ (E) Asym. SO₃ deform.640640640640645650650650
v₂ (A₁) Sym. SO₃ deform.600600600600600610610610
v₃ (A₁) S-Cl stretch(430)(430)(430)435440445440435
v₆ (E) S-Cl bend(340)(340)(340)(340)(340)(340)(340)(340)
Frequencies in parentheses are estimated from combination bands.
Data sourced from Heacock and Wyatt (1968). cdnsciencepub.com

Raman Spectroscopy (including Resonance Raman Spectroscopy)

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, similar to FTIR. cdnsciencepub.com However, the selection rules for Raman scattering are different, making it a complementary method. researchgate.net For molecules with a center of symmetry, vibrations that are Raman active may be infrared inactive, and vice versa. researchgate.net

The Raman spectra of chlorosulfuric acid and the this compound anion have been extensively studied. cdnsciencepub.com These studies allow for the assignment of the normal modes of vibration for these species. cdnsciencepub.com For the this compound anion (SO₃Cl⁻), which has C₃ᵥ symmetry, all six fundamental vibrations are expected to be Raman active. cdnsciencepub.com

The S-Cl stretching vibration is a particularly characteristic band in the Raman spectrum of chlorosulfates, appearing in the range of 401-412 cm⁻¹. researchgate.net The deformation modes of the SO₃ group are found between 522 and 621 cm⁻¹, while the stretching modes are observed in the 1044 to 1327 cm⁻¹ region. The precise frequencies can be influenced by the cation present in the salt and the physical state of the sample (solid vs. solution). researchgate.netcdnsciencepub.com

Resonance Raman spectroscopy is a variation of the technique where the laser excitation wavelength is chosen to be close to an electronic transition of the molecule. semi.ac.cnwikipedia.orgedinst.com This results in a significant enhancement of the Raman signals of vibrations associated with the chromophore (the light-absorbing part of the molecule). semi.ac.cnedinst.com This selectivity and increased sensitivity make it a powerful tool for studying specific parts of large molecules. semi.ac.cn While not as commonly applied to simple chlorosulfates, it holds potential for studying more complex systems containing a this compound moiety within a chromophoric structure.

Table 2: Raman Frequencies (cm⁻¹) of the this compound Anion

Compoundv₁ (A₁) Sym. SO₃ stretchv₂ (A₁) Sym. SO₃ deform.v₃ (A₁) S-Cl stretchv₄ (E) Asym. SO₃ stretchv₅ (E) Asym. SO₃ deform.v₆ (E) S-Cl bend
(NH₄)[SO₃Cl]-I10445614011327, 1290621, 584338
(NH₄)[SO₃Cl]-II10455623751319, 1290618, 586329
DMAP-CSA (1:1)--412---
Data for (NH₄)[SO₃Cl] sourced from Beck and Fiol (2012).
Data for DMAP-CSA sourced from Khaligh et al. (2020). researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a pivotal analytical technique for the characterization of this compound compounds, providing information on their molecular weight and structure through the analysis of mass-to-charge ratios (m/z) of ions. msu.edu The choice of ionization method and mass analyzer is critical and depends on the specific this compound compound's properties and the analytical goal.

Common ionization techniques include Electron Ionization (EI) and softer ionization methods like Electrospray Ionization (ESI). nih.govwikipedia.org EI is a hard ionization technique that involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and extensive fragmentation. wikipedia.orgsavemyexams.com While this provides detailed structural information, the molecular ion may be weak or absent for some compounds. libretexts.org In contrast, ESI is a soft ionization technique that is particularly useful for analyzing non-volatile or thermally labile compounds, as it minimizes fragmentation and typically keeps the molecular ion intact. wikipedia.orgnih.gov

The fragmentation patterns observed in mass spectra are key to elucidating the structure of this compound compounds. In electron ionization mass spectrometry, the fragmentation of organochlorosulfates, such as derivatized polychlorinated biphenyl (B1667301) (PCB) sulfates, can provide insights into the behavior of the this compound group. Although complex, studies on such molecules reveal characteristic fragmentation pathways. For instance, the fragmentation of PCB 2,2,2-trichloroethyl (TCE) sulfate (B86663) diesters shows losses of moieties related to the derivatizing group as well as the core molecule. nih.gov A significant fragmentation pathway involves the loss of the ArOSO₃⁻ group, leading to fragments derived from the TCE group. nih.gov

For simpler alkyl chlorosulfates, fragmentation would likely involve cleavage of the C-O, S-O, and S-Cl bonds. The presence of chlorine and sulfur can be identified by their characteristic isotopic patterns. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, which results in a characteristic M+2 peak. msu.edu Sulfur's isotopes, primarily ³²S and ³⁴S (with a natural abundance of about 4.2%), can also contribute to the isotopic cluster, aiding in identification.

Tandem mass spectrometry (MS/MS or MS²) is a powerful extension of the technique that allows for more detailed structural analysis. msaltd.co.ukwikipedia.org In MS/MS, a specific precursor ion is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. eag.comlabmanager.com This technique can be instrumental in confirming the presence of the this compound group by identifying characteristic neutral losses, such as the loss of SO₃ (80 Da) or the this compound group itself. For example, in studies of sulfated steroids, a characteristic product ion for the sulfate group (HOSO₃⁻) is observed at m/z 97 under certain fragmentation conditions. nih.gov

Table 1: Potential Mass Spectrometric Fragmentation of a Generic Alkyl this compound (R-OSO₂Cl) under Electron Ionization

Precursor IonFragmentation PathwayResulting Fragment IonNeutral Loss
[R-OSO₂Cl]⁺•Cleavage of S-Cl bond[R-OSO₂]⁺Cl•
[R-OSO₂Cl]⁺•Cleavage of S-O bond[R-O]⁺SO₂Cl•
[R-OSO₂Cl]⁺•Cleavage of C-O bond[R]⁺•OSO₂Cl
[R-OSO₂Cl]⁺•Loss of sulfur trioxide[R-Cl]⁺•SO₃
[R-OSO₂Cl]⁺•Loss of sulfuryl chloride[R-radical fragment]•SO₂Cl₂

Chromatographic Separations (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds from complex mixtures. chromatographyonline.com For this compound compounds, which can range from inorganic salts to organic esters, various HPLC modes can be employed. The choice of the stationary phase, mobile phase, and detector is crucial for achieving effective separation. nih.govyoutube.com

Reversed-Phase HPLC (RP-HPLC) is a widely used technique where separation is based on the hydrophobicity of the analytes. msaltd.co.uk A non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov For the analysis of organic chlorosulfates like trimethylsilyl (B98337) this compound and chlorosulfuric acid, ethyl ester, RP-HPLC methods have been developed. Current time information in Madison County, US.researchgate.net The mobile phase often consists of acetonitrile and water, with an acid modifier like phosphoric acid. Current time information in Madison County, US.researchgate.net However, for compatibility with mass spectrometry detection, volatile buffers like formic acid are used instead of non-volatile acids like phosphoric acid. Current time information in Madison County, US.researchgate.net

Ion-Exchange Chromatography (IEC) is particularly suited for the separation of inorganic this compound anions from other inorganic ions. nih.govtechnologynetworks.com In this technique, the stationary phase contains charged functional groups that interact with oppositely charged analyte ions. Anion-exchange chromatography, using a positively charged stationary phase, can be used to retain and separate the this compound anion (SO₃Cl⁻). The retention time can be controlled by adjusting the ionic strength and pH of the mobile phase. helixchrom.com

Ion-Pair Chromatography (IPC) is a variation of reversed-phase chromatography that is effective for separating ionic compounds on a neutral stationary phase. technologynetworks.comshimadzu.com An ion-pairing reagent, which is a large ionic molecule with a charge opposite to the analyte and a hydrophobic tail, is added to the mobile phase. chromatographyonline.comtechnologynetworks.com For the negatively charged this compound anion, a cationic ion-pairing reagent (e.g., a quaternary ammonium (B1175870) salt) would be used. The reagent forms an ion pair with the analyte, rendering it electrically neutral and hydrophobic enough to be retained and separated on a reversed-phase column. technologynetworks.com

The detection of this compound compounds in HPLC can be achieved through various detectors. UV-Vis detectors can be used if the this compound compound contains a chromophore. For compounds without a strong UV absorbance, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed. helixchrom.comhelixchrom.com However, the most powerful and specific detection method is mass spectrometry. sielc.com

Table 2: HPLC Separation Methods for this compound Compounds

HPLC ModeStationary Phase ExampleMobile Phase ComponentsPrinciple of SeparationTypical Analytes
Reversed-Phase (RP-HPLC)C18, C8Water, Acetonitrile, Formic AcidPartitioning based on hydrophobicityOrganic this compound esters
Anion-Exchange (AEC)Quaternary ammonium functionalized polymerAqueous buffer (e.g., ammonium acetate)Electrostatic interaction with charged stationary phaseInorganic this compound (SO₃Cl⁻)
Ion-Pair Chromatography (IPC)C18, C8Water, Acetonitrile, Cationic ion-pairing reagent (e.g., tetrabutylammonium)Formation of a neutral ion pair with subsequent partitioningInorganic and simple organic chlorosulfates

Integration of Analytical Techniques for Comprehensive Characterization

For a comprehensive and unambiguous characterization of this compound compounds, the integration of separation and spectroscopic techniques is often necessary. The coupling of High-Performance Liquid Chromatography with Mass Spectrometry (LC-MS) is a particularly powerful approach that combines the separation capabilities of HPLC with the sensitive and selective detection provided by MS. eag.comdiva-portal.org

LC-MS allows for the analysis of complex mixtures containing this compound compounds. The HPLC system first separates the components of the mixture based on their physicochemical properties. wikipedia.org The eluent from the HPLC column is then introduced into the mass spectrometer's ion source. sielc.com For this compound analysis, ESI is a commonly used ion source as it is well-suited for ionizing polar and thermally labile compounds eluting from an HPLC system. wikipedia.orgnih.gov

The mass spectrometer provides molecular weight information for each separated component. Furthermore, by employing tandem mass spectrometry (LC-MS/MS), detailed structural information can be obtained. wikipedia.orgeag.com In an LC-MS/MS experiment, after the initial separation by HPLC, a specific ion corresponding to a potential this compound compound is selected in the first mass analyzer (MS1). This ion is then fragmented in a collision cell, and the resulting fragment ions are analyzed in the second mass analyzer (MS2). msaltd.co.ukeag.com This process can confirm the identity of a compound by comparing its fragmentation pattern to that of a known standard or by identifying characteristic fragments of the this compound moiety. This high degree of selectivity allows for the reliable identification and quantification of this compound compounds even in complex matrices. eag.com

In some cases, particularly for volatile this compound compounds or those that can be made volatile through derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed. googleapis.comrsc.org Derivatization is often necessary to improve the thermal stability and chromatographic behavior of the analytes. nih.govrsc.org For example, reactive chlorosulfates can be derivatized with an alcohol to form more stable sulfate esters, which can then be analyzed by GC-MS. nih.gov The integration of chromatographic separation with mass spectrometric detection in both LC-MS and GC-MS provides a robust platform for the definitive characterization of this compound compounds.

Q & A

Q. What are the critical safety protocols for handling chlorosulfate compounds in laboratory settings?

Chlorosulfates, such as chloromethyl this compound, require stringent safety measures due to their corrosive and toxic properties. Key protocols include:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (EN ISO 374 standard), eye protection (EN 166-compliant face shields), and lab coats to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of vapors or aerosols .
  • Spill Management: Absorb spills with inert materials (e.g., sand, silica gel) and dispose of as hazardous waste. Avoid water streams to prevent aerosolization .
  • Storage: Store in cool, dry areas away from oxidizers and acids to prevent reactive hazards .

Q. What experimental techniques are recommended for synthesizing and characterizing this compound derivatives?

  • Synthesis: Conduct reactions under inert atmospheres (e.g., nitrogen) to minimize hydrolysis. Use stoichiometric control to avoid side products, as chlorosulfates are prone to decomposition under heat or moisture .
  • Characterization: Employ FT-IR spectroscopy to identify sulfonic acid groups (S=O stretches at 1350–1450 cm⁻¹) and NMR (¹H/¹³C) to confirm structural integrity. Mass spectrometry (MS) can detect decomposition byproducts like sulfur oxides .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound compounds?

Discrepancies in toxicity studies often arise from variations in experimental conditions (e.g., concentration, exposure duration). Methodological strategies include:

  • Standardized Assays: Use OECD guidelines (e.g., Test No. 423 for acute oral toxicity) to ensure consistency across studies .
  • Cross-Validation: Compare in vitro (e.g., cell viability assays) and in vivo data to identify species-specific responses. For example, chloromethyl this compound’s H302 (oral toxicity) classification requires validation through multi-species LD50 testing .
  • Meta-Analysis: Aggregate data from peer-reviewed studies using statistical tools (e.g., RevMan) to assess heterogeneity and bias .

Q. What methodologies assess the environmental persistence and bioaccumulation potential of chlorosulfates?

Despite limited ecotoxicological data for chlorosulfates (e.g., no available EC50 or LC50 values ), researchers can adapt the following frameworks:

  • PBT/vPvB Assessment: Apply REACH Annex XIII criteria to evaluate persistence (e.g., hydrolysis half-life), bioaccumulation (log Kow), and toxicity. Chloromethyl this compound is currently classified as non-PBT/vPvB, but long-term degradation studies are needed .
  • Soil Mobility Testing: Use column leaching experiments to analyze adsorption coefficients (Kd) and predict groundwater contamination risks .
  • Computational Modeling: Tools like EPI Suite estimate biodegradation pathways and partition coefficients to fill data gaps .

Q. How can researchers design experiments to investigate this compound decomposition mechanisms under varying conditions?

  • Thermal Stability: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., exothermic peaks indicating hazardous reactions ).
  • Hydrolysis Studies: Monitor pH-dependent degradation kinetics via HPLC or ion chromatography. For example, chlorosulfates may hydrolyze to sulfonic acids in aqueous environments, requiring controlled humidity during storage .
  • Gas Chromatography-Mass Spectrometry (GC-MS): Detect volatile decomposition products (e.g., SO₂, HCl) to map reaction pathways .

Methodological Resources

  • Literature Review: Utilize Google Scholar with Boolean operators (e.g., "this compound AND stability NOT industrial") to prioritize peer-reviewed studies over commercial sources .
  • Data Analysis: Apply statistical software (e.g., R, Python’s SciPy) for dose-response modeling and uncertainty quantification in toxicity studies .
  • Ethical Compliance: Adhere to CLP regulations for hazard communication and disposal protocols (e.g., Directive 2008/98/EC for waste management ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.